1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride
Overview
Description
1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O and a molecular weight of 293.24 g/mol . It is an off-white solid that is primarily used in research and industrial applications. The compound is known for its unique structure, which includes a benzyl group, a methoxy group, and a piperidinylamine moiety.
Preparation Methods
The synthesis of 1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Methoxylation: The methoxy group is added through an etherification reaction.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxy groups are replaced by other functional groups.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride can be compared with other similar compounds, such as:
1-Benzyl-4-piperidinamine: Lacks the methoxy group, which may result in different chemical and biological properties.
3-Methoxy-4-piperidinamine:
1-Benzyl-3-methoxy-piperidine: Lacks the amine group, which may influence its interactions with biological targets.
The presence of both the benzyl and methoxy groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows for various interactions within biological systems, making it a candidate for therapeutic applications, particularly in neurology and psychiatry.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{18}Cl_2N_ with a molecular weight of approximately 250.19 g/mol. The compound features a piperidine ring substituted with a benzyl and methoxy group, which contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI) and may also influence dopaminergic pathways. The presence of the methoxy group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
Antidepressant Effects
Research has indicated that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. For instance, studies have shown that administering similar piperidine derivatives can lead to significant reductions in depressive behaviors in rodents, suggesting potential efficacy for treating mood disorders.
Study | Model | Result |
---|---|---|
Aibani et al., 2023 | Rodent model | Significant reduction in immobility time in forced swim test |
Noorjahan et al., 2023 | Chronic mild stress model | Improvement in sucrose preference test indicating reduced anhedonia |
Neuroprotective Properties
This compound has been investigated for its neuroprotective effects. In vitro studies have demonstrated that this compound can reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents.
Study | Cell Line | Result |
---|---|---|
Kuleuven Study, 2023 | SH-SY5Y cells | Decreased ROS production and increased cell viability post-treatment with the compound |
Pharmacological Applications
Given its biological activities, this compound is being explored for several pharmacological applications:
- Antidepressants : As noted, its SSRI-like activity makes it a candidate for further development as an antidepressant.
- Cognitive Enhancers : Preliminary studies suggest potential benefits in cognitive function, warranting investigation into its use in conditions like Alzheimer's disease.
Safety and Toxicity
Toxicological assessments are crucial for understanding the safety profile of this compound. Initial studies indicate that at therapeutic doses, it exhibits a favorable safety margin; however, further studies are necessary to establish long-term effects and potential side effects.
Properties
IUPAC Name |
1-benzyl-3-methoxypiperidin-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-13-10-15(8-7-12(13)14)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10,14H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVKWCSOEZSZLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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